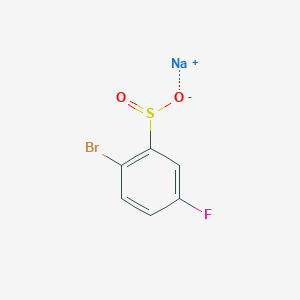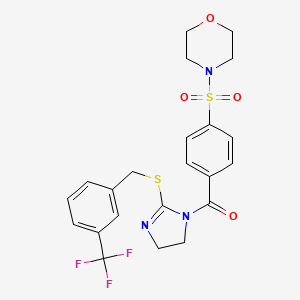
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
カタログ番号:
B2889709
CAS番号:
851805-86-2
分子量:
513.55
InChIキー:
RPOACTRIFRVGQF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic phenyl and imidazole rings would likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the functional groups. For example, the morpholinosulfonyl group might make the compound a good leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Compounds with similar structural features have been synthesized and structurally characterized, indicating potential in medicinal chemistry and material science. For example, a related compound was synthesized and its structure was confirmed using various techniques like IR, NMR, and X-ray diffraction. This process is crucial in understanding the compound's potential applications (Prasad et al., 2018).
Biological Activity
- Antitumor Activity : Some derivatives have shown distinct inhibition on cancer cell lines, suggesting potential antitumor properties. This highlights the compound's relevance in cancer research and therapy (Tang & Fu, 2018).
Enzyme Inhibition
- Enzyme Inhibitory Activities : Compounds with similar structures have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating diseases like Alzheimer's (Cetin et al., 2021).
Pharmaceutical Research
- Potential in Drug Development : The synthesis of similar compounds and their evaluation for various biological activities demonstrate their potential as pharmaceutical intermediates. For instance, their antimicrobial and antiviral activities have been explored, suggesting possible applications in developing new drugs (Sharma et al., 2009).
Material Science
- Application in Material Science : Research into similar compounds has led to the development of new materials with unique properties, such as electrochromic materials, indicating potential applications in electronic devices (Hu et al., 2013).
将来の方向性
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Cat. No.: B2889626
CAS No.: 2361644-55-3
Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-c...
Cat. No.: B2889627
CAS No.: 1207051-70-4
7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine...
Cat. No.: B2889629
CAS No.: 487019-10-3
4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Cat. No.: B2889632
CAS No.: 2126163-07-1
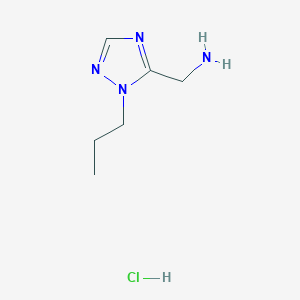
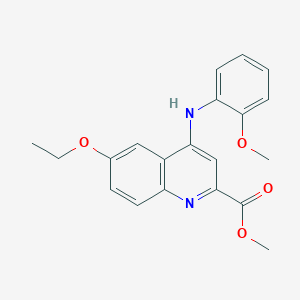
![7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889629.png)
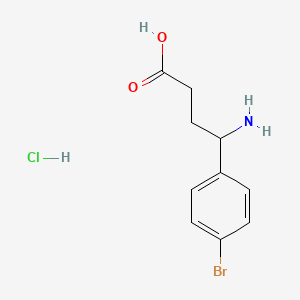
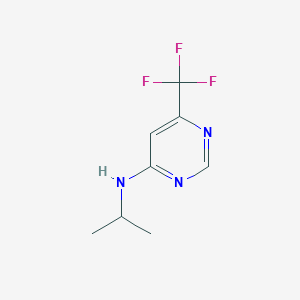
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)
![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)

